AGI-24512

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

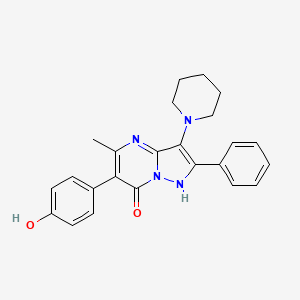

6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-16-20(17-10-12-19(29)13-11-17)24(30)28-23(25-16)22(27-14-6-3-7-15-27)21(26-28)18-8-4-2-5-9-18/h2,4-5,8-13,26,29H,3,6-7,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEXODVWKUOZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)N4CCCCC4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AGI-24512: A Targeted Approach for MTAP-Deleted Cancers – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-24512 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. In cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a synthetic lethal relationship with MAT2A inhibition has been established. This guide provides an in-depth technical overview of the mechanism of action of this compound in MTAP-deleted cancer cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways.

Introduction: The Synthetic Lethal Strategy in MTAP-Deleted Cancers

The homozygous deletion of the MTAP gene, often co-deleted with the adjacent tumor suppressor CDKN2A, is a frequent event in a variety of cancers. MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of methylthioadenosine (MTA) back to methionine. In MTAP-deleted cells, MTA accumulates to high levels. This accumulation competitively inhibits protein arginine methyltransferase 5 (PRMT5), a critical enzyme involved in multiple cellular processes, including mRNA splicing.

This partial inhibition of PRMT5 by MTA creates a unique vulnerability. The cells become exquisitely dependent on the remaining PRMT5 activity, which in turn is highly sensitive to the intracellular concentration of its cofactor, SAM. By inhibiting MAT2A with this compound, the production of SAM is significantly reduced, leading to a further decrease in PRMT5 activity. This dual hit on PRMT5 function is catastrophic for MTAP-deleted cancer cells, resulting in profound anti-proliferative effects and cell death, while largely sparing normal, MTAP-proficient cells. This targeted approach represents a promising therapeutic strategy for this genetically defined patient population.

Mechanism of Action of this compound

This compound is an allosteric, non-competitive inhibitor of MAT2A.[1][2] Its mechanism of action in MTAP-deleted cells can be summarized in a multi-step process:

-

Inhibition of MAT2A: this compound binds to an allosteric site on the MAT2A enzyme, leading to its inhibition and a subsequent dose-dependent decrease in intracellular SAM levels.[3]

-

Impairment of PRMT5 Activity: The reduction in SAM, the essential cofactor for PRMT5, coupled with the pre-existing partial inhibition by MTA, leads to a significant decrease in PRMT5's methyltransferase activity.[3] This is evidenced by a reduction in symmetric dimethylarginine (SDMA) marks on its substrate proteins.[3]

-

Disruption of mRNA Splicing: PRMT5 is crucial for the proper functioning of the spliceosome. Its inhibition by this compound leads to widespread defects in mRNA splicing.

-

Induction of DNA Damage and Mitotic Catastrophe: The culmination of these events is the induction of DNA damage, as indicated by an increase in γH2AX foci, and ultimately, mitotic catastrophe, leading to the selective killing of MTAP-deleted cancer cells.[3]

Quantitative Data Summary

The following tables summarize the key in vitro activities of this compound in the HCT116 human colon cancer cell line model with an engineered MTAP deletion.

Table 1: this compound In Vitro Potency

| Parameter | Cell Line | IC50 | Reference |

| MAT2A Enzymatic Inhibition | - | 8 nM | [3] |

| Cell Proliferation (96 hours) | HCT116 MTAP-/- | 100 nM | [3] |

| SAM Level Reduction | HCT116 MTAP-/- | 100 nM | [3] |

| PRMT5 Inhibition (SDMA marks) | HCT116 MTAP-/- | 95 nM | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Cell Viability Assay

-

Principle: To determine the anti-proliferative effect of this compound, a metabolic activity-based assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay is commonly used.

-

Protocol Outline:

-

Seed MTAP-deleted and wild-type cells in 96-well plates at a predetermined density.

-

Treat cells with a serial dilution of this compound or vehicle control.

-

Incubate for a specified period (e.g., 96 hours).

-

Add the viability reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate IC50 values using non-linear regression analysis.

-

Intracellular SAM Level Measurement by LC-MS/MS

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of small molecules like SAM from cell lysates.

-

Protocol Outline:

-

Culture cells to a desired confluency and treat with this compound.

-

Harvest cells and perform metabolite extraction, typically using a cold solvent mixture (e.g., methanol/acetonitrile/water).

-

Separate the metabolites using a suitable liquid chromatography column (e.g., a C18 reversed-phase column).

-

Introduce the separated metabolites into a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantify SAM levels by comparing the signal to a standard curve generated with known concentrations of a stable isotope-labeled internal standard.

-

Western Blot for PRMT5 Activity (SDMA Levels)

-

Principle: To assess the functional inhibition of PRMT5, the levels of symmetric dimethylarginine (SDMA) on total cellular proteins are measured by western blot using an antibody specific for the SDMA modification.

-

Protocol Outline:

-

Treat cells with this compound and prepare whole-cell lysates.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody against SDMA overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the SDMA signal to a loading control (e.g., GAPDH or β-actin).

-

Immunofluorescence for DNA Damage (γH2AX Foci)

-

Principle: The phosphorylation of histone H2AX on serine 139 (γH2AX) is an early marker of DNA double-strand breaks. Immunofluorescence microscopy is used to visualize and quantify the formation of γH2AX foci within the nucleus.

-

Protocol Outline:

-

Grow cells on coverslips and treat with this compound.

-

Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution.

-

Incubate with a primary antibody specific for γH2AX.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software.

-

Visualizations

Signaling Pathway of this compound in MTAP-Deleted Cells

Caption: Mechanism of this compound in MTAP-deleted cells.

Experimental Workflow for this compound Characterization

Caption: Workflow for characterizing this compound's effects.

Conclusion

This compound represents a promising targeted therapy for cancers with MTAP deletion. Its mechanism of action is well-defined, exploiting a key metabolic vulnerability created by the loss of MTAP. By inhibiting MAT2A, this compound effectively depletes intracellular SAM levels, leading to the profound inhibition of PRMT5, disruption of essential cellular processes, and ultimately, selective cancer cell death. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this and other MAT2A inhibitors for the treatment of MTAP-deleted malignancies.

References

AGI-24512: An In-Depth Analysis of its Enzymatic Inhibition of MAT2A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition of Methionine Adenosyltransferase 2A (MAT2A) by the potent inhibitor AGI-24512. It includes quantitative data on its inhibitory activity, a detailed experimental protocol for determining the enzymatic IC50, and visualizations of the relevant biological pathway and experimental workflow.

Core Data Summary: this compound Inhibition of MAT2A

This compound is a potent inhibitor of the enzyme MAT2A.[1][2] Its inhibitory activity has been quantified through biochemical assays, providing a precise measure of its efficacy at the enzymatic level.

| Compound | Target | Parameter | Value (nM) |

| This compound | MAT2A | Enzymatic IC50 | 8 |

Table 1: Quantitative Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) of this compound against MAT2A was determined through in vitro enzymatic assays.

MAT2A Signaling and Therapeutic Rationale

MAT2A is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP. SAM is the universal methyl donor for a vast number of biological methylation reactions, including the methylation of DNA, RNA, and proteins (histones), which are fundamental for regulating gene expression and other cellular processes.

In a significant portion of cancers (~15%), the gene for methylthioadenosine phosphorylase (MTAP) is deleted. This genetic alteration leads to an accumulation of methylthioadenosine (MTA), which partially inhibits another enzyme, PRMT5. This partial inhibition creates a dependency, or synthetic lethality, on MAT2A to produce sufficient SAM to maintain PRMT5 activity, which is crucial for processes like mRNA splicing. Therefore, inhibiting MAT2A in MTAP-deleted cancer cells leads to a critical reduction in SAM levels, suppression of PRMT5 activity, and ultimately, selective cancer cell death.[3] this compound was developed as a tool compound to exploit this vulnerability.[4]

Experimental Protocols: Determination of Enzymatic IC50

The following protocol is a representative methodology for determining the enzymatic IC50 of an inhibitor against MAT2A, based on common biochemical assay principles. The specific assay used for this compound was a colorimetric assay that measures the production of phosphate, a byproduct of the MAT2A-catalyzed reaction.[5][6][7]

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human MAT2A.

Materials:

-

Enzyme: Purified, recombinant human MAT2A.

-

Substrates: L-Methionine, Adenosine triphosphate (ATP).

-

Inhibitor: this compound, serially diluted in Dimethyl Sulfoxide (DMSO).

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing KCl (e.g., 100 mM), MgCl₂ (e.g., 10 mM), and a reducing agent like TCEP (e.g., 1 mM).[8]

-

Detection Reagent: A colorimetric phosphate detection kit (e.g., PiColorLock™ or similar).[5][6]

-

Apparatus: 384-well microplate, microplate reader capable of measuring absorbance.

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 11-point curve). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

-

-

Reaction Setup:

-

Add assay buffer to the wells of a 384-well plate.

-

Add the serially diluted this compound or DMSO (for control wells) to the respective wells.

-

Add a solution of recombinant MAT2A enzyme to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation of Enzymatic Reaction:

-

Initiate the reaction by adding a mixture of the substrates, ATP and L-Methionine, to all wells.

-

-

Reaction Incubation:

-

Incubate the plate at a controlled temperature (e.g., 22°C or 37°C) for a specific duration (e.g., 60 minutes), ensuring the reaction proceeds in the linear range.[8]

-

-

Detection:

-

Stop the enzymatic reaction and quantify the amount of phosphate produced by adding the colorimetric detection reagent according to the manufacturer's instructions.

-

Allow time for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for some phosphate assays) using a microplate reader.

-

Subtract the background absorbance (wells with no enzyme).

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]

AGI-24512: A Potent Allosteric Inhibitor of MAT2A and its Impact on S-adenosylmethionine Levels

Abstract

AGI-24512 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in the cell. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on cellular SAM levels, and detailed experimental protocols for researchers in the fields of oncology, metabolism, and drug discovery. The focus is on the compound's significant impact in cancer cells with methylthioadenosine phosphorylase (MTAP) deletion, where it induces a synthetic lethal effect.

Introduction

S-adenosylmethionine (SAM) is a critical metabolite involved in numerous cellular processes, including methylation of DNA, RNA, and proteins, as well as polyamine biosynthesis. The synthesis of SAM from methionine and ATP is catalyzed by methionine adenosyltransferases (MATs). In most tissues, this role is fulfilled by MAT2A. In cancer, particularly in tumors with a homozygous deletion of the MTAP gene (approximately 15% of all cancers), cells exhibit an increased dependence on MAT2A for survival.[1][2] This has positioned MAT2A as a promising therapeutic target.

This compound is a small molecule inhibitor that targets MAT2A.[3][4] It binds to an allosteric site on the enzyme, distinct from the substrate-binding sites for methionine and ATP.[5] This allosteric inhibition effectively reduces the catalytic activity of MAT2A, leading to a significant depletion of intracellular SAM levels.[4] This guide will explore the preclinical data supporting the mechanism and efficacy of this compound, with a particular focus on its effect on SAM homeostasis.

Mechanism of Action of this compound

This compound functions as a noncompetitive inhibitor with respect to both ATP and L-methionine.[5] Its allosteric binding to the MAT2A enzyme induces a conformational change that inhibits the enzymatic reaction, thereby reducing the production of SAM.

The downstream effects of SAM depletion are particularly pronounced in MTAP-deleted cancer cells. These cells have an accumulation of methylthioadenosine (MTA), a byproduct of polyamine synthesis, which is normally metabolized by MTAP. Elevated MTA levels partially inhibit the activity of protein arginine methyltransferase 5 (PRMT5).[6] PRMT5 is a critical enzyme that uses SAM as a methyl donor to symmetrically dimethylate arginine residues on various proteins, including those involved in mRNA splicing. The partial inhibition of PRMT5 by MTA makes these cells highly sensitive to further reductions in SAM levels caused by MAT2A inhibition. The combined effect of elevated MTA and depleted SAM leads to a significant impairment of PRMT5-dependent mRNA splicing, resulting in DNA damage, mitotic defects, and ultimately, selective cell death in MTAP-deleted cancer cells.[1][7][8]

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified in various enzymatic and cellular assays. The following table summarizes the key IC50 values that demonstrate its potency and cellular effects.

| Parameter | Cell Line / Condition | IC50 Value | Reference |

| MAT2A Enzymatic Inhibition | In vitro enzyme assay | 8 nM | [3][4] |

| SAM Level Reduction | HCT116 MTAP-null cells | 100 nM | [4][9] |

| Cell Proliferation Inhibition | HCT116 MTAP-deleted cells | ~100 nM | [8] |

| PRMT5-mediated SDMA Marks | MTAP-/- cells | 95 nM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effect of this compound on SAM levels and cellular proliferation.

Measurement of Intracellular S-adenosylmethionine (SAM) Levels by LC-MS

This protocol describes the quantification of intracellular SAM levels in cultured cells following treatment with this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

HCT116 MTAP-null and wild-type cells

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

SAM standard

-

Internal standard (e.g., deuterated SAM)

-

High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Cell Culture and Treatment:

-

Plate HCT116 MTAP-null and wild-type cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified period (e.g., 72 hours).

-

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tubes and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

-

-

Sample Preparation for LC-MS:

-

Transfer the supernatant containing the metabolites to a new tube.

-

Add an internal standard to each sample for normalization.

-

Dry the samples under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable volume of LC-MS mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

-

-

LC-MS Analysis:

-

Inject the samples onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Perform mass spectrometry in positive ion mode and monitor the specific mass-to-charge ratio (m/z) for SAM and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Quantify the peak area for SAM in each sample.

-

Normalize the SAM peak area to the internal standard peak area.

-

Calculate the relative SAM levels in treated samples compared to the vehicle-treated control.

-

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of this compound on cancer cells.

Materials:

-

HCT116 MTAP-deleted and wild-type cells

-

This compound

-

Cell culture medium and supplements

-

96-well clear-bottom white plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed HCT116 MTAP-deleted and wild-type cells into 96-well plates at an appropriate density (e.g., 1,000-5,000 cells per well).

-

Allow the cells to attach overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Treat the cells with a range of this compound concentrations (e.g., 0 to 1 µM) for 96 hours.[4]

-

-

Cell Viability Measurement:

-

After the incubation period, allow the plates to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate the plates for a short period to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Logical Relationship: Synthetic Lethality

The efficacy of this compound is significantly enhanced in the context of MTAP deletion, a concept known as synthetic lethality. This occurs when the loss of two genes or the inhibition of two proteins is lethal to a cell, while the loss of only one is not. In this case, the pre-existing MTAP deletion creates a vulnerability that is exploited by the inhibition of MAT2A.

Conclusion

This compound is a valuable research tool for investigating the role of MAT2A and SAM metabolism in normal and disease states. Its potent and selective inhibition of MAT2A leads to a significant reduction in intracellular SAM levels, which has profound effects on cellular processes, particularly in the context of MTAP-deleted cancers. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the therapeutic potential of targeting the MAT2A-SAM axis.

References

- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional analysis of 3′-UTR hairpins supports a two-tiered model for posttranscriptional regulation of MAT2A by METTL16 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. A Sensitive Mass-spectrum Assay to Characterize Engineered Methionine Adenosyltransferases with S-Alkyl Methionine Analogues as Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The catalytic efficiency of METTL16 affects cellular processes by governing the intracellular S-adenosylmethionine setpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Role of AGI-24512 in Inducing DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-24512 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM). In cancer cells, particularly those with methylthioadenosine phosphorylase (MTAP) deletion, this compound triggers a robust DNA damage response, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in inducing the DNA damage response. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on MAT2A inhibitors and targeted cancer therapies.

Introduction

The enzyme methionine adenosyltransferase 2A (MAT2A) catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM), the primary methyl group donor for a wide range of cellular methylation reactions. These reactions are critical for the proper functioning of numerous cellular processes, including gene expression, protein function, and DNA repair. In a significant subset of cancers, the gene encoding methylthioadenosine phosphorylase (MTAP), an enzyme involved in the methionine salvage pathway, is deleted. This genetic alteration renders cancer cells highly dependent on the de novo synthesis of SAM by MAT2A, creating a therapeutic vulnerability.

This compound is a small molecule inhibitor that potently and selectively targets MAT2A.[1][2] By inhibiting MAT2A, this compound depletes the intracellular pool of SAM, which in turn inhibits the activity of SAM-dependent methyltransferases. One of the most critical downstream effectors of this inhibition is Protein Arginine Methyltransferase 5 (PRMT5). Inhibition of PRMT5 leads to defects in mRNA splicing, resulting in the accumulation of DNA damage and the activation of the DNA damage response (DDR) pathway. This ultimately culminates in cell cycle arrest and apoptosis, particularly in MTAP-deleted cancer cells.[1]

This guide will explore the molecular mechanisms underlying this compound-induced DNA damage response, provide quantitative data on its cellular effects, and detail the experimental protocols necessary to study these phenomena.

Mechanism of Action: From MAT2A Inhibition to DNA Damage

The induction of a DNA damage response by this compound is a multi-step process that begins with the inhibition of MAT2A and culminates in the activation of key DNA damage signaling pathways.

MAT2A Inhibition and SAM Depletion

This compound is a highly potent inhibitor of MAT2A, with an in vitro half-maximal inhibitory concentration (IC50) of 8 nM.[1][2] By binding to MAT2A, this compound prevents the synthesis of SAM. This leads to a dose-dependent decrease in intracellular SAM levels.[1]

Inhibition of PRMT5 and Splicing Defects

The reduction in SAM levels directly impacts the activity of PRMT5, a SAM-dependent enzyme that catalyzes the symmetric dimethylation of arginine residues on various proteins, including components of the spliceosome. The inhibition of PRMT5-mediated methylation disrupts the normal functioning of the spliceosome, leading to widespread mRNA splicing defects.

Induction of DNA Damage and Activation of the DDR

The precise mechanism by which splicing defects lead to DNA damage is an area of active investigation. One hypothesis is that the mis-splicing of transcripts encoding proteins essential for DNA replication and repair leads to the accumulation of DNA lesions. Another possibility is that the altered mRNA processing itself can lead to the formation of R-loops, which are three-stranded nucleic acid structures that can be a source of genomic instability.

Regardless of the initial trigger, the presence of DNA damage activates the DNA damage response (DDR) pathway. A key early event in the DDR is the phosphorylation of the histone variant H2AX on serine 139, forming γH2AX.[1] This modification serves as a scaffold for the recruitment of various DNA repair proteins to the site of damage. The accumulation of γH2AX can be readily visualized as distinct nuclear foci by immunofluorescence microscopy.

The DDR is orchestrated by a network of protein kinases, including Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR). These kinases phosphorylate a plethora of downstream targets, including the tumor suppressor protein p53. Phosphorylation of p53 stabilizes the protein and enhances its transcriptional activity, leading to the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis.

Quantitative Data on the Effects of this compound

The cellular effects of this compound have been quantified in various cancer cell lines, particularly in the context of MTAP deletion. The following tables summarize key quantitative data from published studies.

| Parameter | Cell Line | Genotype | Value | Reference |

| MAT2A Inhibition (IC50) | - | - | 8 nM | [1][2] |

| Anti-proliferative Activity (IC50) | HCT116 | MTAP-deleted | 100 nM | [1] |

| PRMT5-mediated SDMA marks Inhibition (IC50) | HCT116 | MTAP-deleted | 95 nM | [1] |

| SAM Level Reduction (IC50) | HCT116 | MTAP-deleted | 100 nM | [1] |

Table 1: In vitro potency of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for its primary target, MAT2A, as well as its functional effects on cell proliferation, PRMT5 activity, and SAM levels in MTAP-deleted HCT116 cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in inducing a DNA damage response.

Cell Culture and this compound Treatment

-

Cell Lines: HCT116 (human colorectal carcinoma) wild-type and MTAP-deleted isogenic cell lines are commonly used.

-

Culture Conditions: Cells are typically cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for 72-96 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Immunofluorescence for γH2AX Foci

This method is used to visualize and quantify DNA double-strand breaks.

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound for the desired time (e.g., 24-48 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX, 1:500 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG, 1:1000 dilution) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell using image analysis software (e.g., ImageJ).

Western Blotting for DNA Damage Response Proteins

This technique is used to detect and quantify the levels of specific proteins involved in the DNA damage response.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., p-ATM, p-p53, total p53, γH2AX, and a loading control like GAPDH or β-actin) overnight at 4°C. Follow with incubation with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizing the Molecular Pathways and Workflows

Diagrams created using the DOT language for Graphviz are provided below to illustrate the key signaling pathways, experimental workflows, and logical relationships described in this guide.

Figure 1: Signaling pathway of this compound-induced DNA damage response.

References

The Interplay of AGI-24512 and PRMT5: A Technical Guide to a Novel Anti-Cancer Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the compound AGI-24512 and its functional relationship with Protein Arginine Methyltransferase 5 (PRMT5) activity. This compound is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an enzyme critical for the production of S-adenosylmethionine (SAM). The inhibition of MAT2A by this compound creates a synthetic lethal environment in cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common feature in approximately 15% of all cancers. This synthetic lethality is mediated through the reduction of PRMT5-dependent mRNA splicing and the induction of DNA damage.[1][2] This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the underlying biological processes.

Mechanism of Action: An Indirect Inhibition of a Key Oncogenic Driver

This compound is not a direct inhibitor of PRMT5. Instead, it targets MAT2A, the enzyme responsible for synthesizing SAM, the universal methyl donor for all methylation reactions, including those catalyzed by PRMT5.[3][4] In cancer cells with MTAP deletion, the salvage pathway for methionine is impaired, making them exquisitely dependent on the de novo synthesis of SAM by MAT2A.

By inhibiting MAT2A, this compound leads to a dose-dependent decrease in intracellular SAM levels.[3][4] This reduction in the available SAM pool subsequently curtails the activity of PRMT5, a type II arginine methyltransferase that plays a crucial role in various cellular processes, including mRNA splicing, signal transduction, and the DNA damage response.[1][2] The diminished PRMT5 activity in MTAP-deleted cancer cells treated with this compound results in aberrant mRNA splicing, leading to mitotic defects, DNA damage, and ultimately, cell death.[1][5]

Quantitative Data Summary

The following table summarizes the key in vitro potencies of this compound from various assays.

| Parameter | Description | Cell Line/System | IC50 Value | Reference |

| MAT2A Enzymatic Inhibition | Direct inhibition of MAT2A enzyme activity. | Recombinant Human MAT2A | 8 nM | [3][4][6] |

| PRMT5-mediated SDMA Marks | Inhibition of the symmetric dimethylation of arginine (SDMA) on PRMT5 substrates. | HCT116 MTAP-/- | 95 nM | [3][4] |

| Cell Proliferation (MTAP-deleted) | Inhibition of cancer cell growth. | HCT116 MTAP-/- | 100 nM | [3][4] |

| SAM Level Reduction | Decrease in intracellular S-adenosylmethionine levels. | HCT116 MTAP-null | 100 nM | [3][4] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway from MAT2A to PRMT5 and the inhibitory effect of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MAT2A Enzymatic Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant MAT2A.

Materials:

-

Recombinant human MAT2A enzyme

-

This compound

-

L-Methionine

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Detection Reagent (e.g., a phosphate-detecting reagent for a colorimetric readout)

-

384-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the MAT2A enzyme to each well, excluding the blank controls.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding a mixture of L-Methionine and ATP to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent to measure the amount of product formed (e.g., inorganic phosphate).

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for PRMT5-mediated Symmetric Dimethylarginine (SDMA) Marks

This protocol is used to assess the effect of this compound on the levels of symmetric dimethylation of PRMT5 substrates in whole-cell lysates.

Materials:

-

HCT116 MTAP-/- cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SDMA, anti-PRMT5, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HCT116 MTAP-/- cells and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 72 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-PRMT5 and anti-GAPDH antibodies to ensure equal protein loading and to assess total PRMT5 levels.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of MTAP-deleted cancer cells.

Materials:

-

HCT116 MTAP-/- cells

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed HCT116 MTAP-/- cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow

The following diagram outlines the typical experimental workflow for investigating the effects of this compound.

Conclusion

This compound represents a promising therapeutic agent that exploits a specific vulnerability in MTAP-deleted cancers. Its mechanism of action, involving the inhibition of MAT2A and the subsequent reduction of PRMT5 activity, highlights a novel approach to targeting cancer metabolism and epigenetic regulation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further understand and develop this class of targeted therapies.

References

- 1. PRMT5 function and targeting in cancer [cell-stress.com]

- 2. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]

- 6. pubs.acs.org [pubs.acs.org]

The Impact of AGI-24512 on mRNA Splicing and Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-24512 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2α (MAT2A), the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor in eukaryotic cells. By depleting intracellular SAM levels, this compound exerts significant effects on fundamental cellular processes, including mRNA splicing and gene expression. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on the MAT2A-SAM-PRMT5 axis and the downstream consequences for cancer cells, particularly those with methylthioadenosine phosphorylase (MTAP) deletion. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing the compound's activity, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction

The enzyme MAT2A is a key player in cellular metabolism, catalyzing the production of SAM from methionine and ATP. SAM is the primary substrate for all cellular methylation reactions, including the methylation of DNA, RNA, histones, and other proteins, which are critical for regulating gene expression and other cellular functions. In a significant subset of cancers, the gene encoding MTAP is co-deleted with the tumor suppressor gene CDKN2A. This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5). These cancer cells become exquisitely dependent on MAT2A to maintain sufficient SAM levels for PRMT5 activity, creating a synthetic lethal vulnerability.

This compound was developed to exploit this dependency. As a potent MAT2A inhibitor, it further reduces SAM levels, leading to a more profound inhibition of PRMT5. This triggers a cascade of events, including altered mRNA splicing, DNA damage, and ultimately, cell death in MTAP-deleted cancer cells.

Mechanism of Action

This compound functions as a non-competitive inhibitor with respect to both ATP and L-methionine, binding to an allosteric site at the interface of two MAT2A monomers. This binding stabilizes a conformation of the enzyme that is less efficient at producing SAM. The reduced intracellular SAM concentration directly impacts the activity of SAM-dependent methyltransferases, most notably PRMT5.

PRMT5 is responsible for the symmetric dimethylation of arginine residues on a variety of proteins, including histones and components of the spliceosome. The inhibition of PRMT5 due to SAM depletion leads to global changes in mRNA splicing, including the retention of introns in a subset of transcripts. These splicing defects can lead to the production of non-functional proteins, the activation of nonsense-mediated decay pathways, and the induction of DNA damage, ultimately resulting in cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for this compound from various studies.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| MAT2A Enzymatic Inhibition (IC50) | ~8 nM | Biochemical assay | [1][2] |

| Cell Proliferation Inhibition (IC50) | 100 nM | MTAP-deleted HCT116 cancer cells (96-hour treatment) | [3] |

| SAM Level Reduction (IC50) | 100 nM | HCT116 MTAP-null cells (72-hour treatment) | [1][3] |

| PRMT5-mediated SDMA Marks Inhibition (IC50) | 95 nM | MTAP-/- cells | [3] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound inhibits MAT2A, leading to reduced SAM and PRMT5 activity, which impacts splicing and gene expression, causing DNA damage and cell death.

Experimental Workflow for Assessing this compound Activity

References

The Synthetic Lethality of AGI-24512: A Targeted Approach for MTAP-Deleted Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Synthetic lethality has emerged as a powerful strategy in oncology, exploiting tumor-specific vulnerabilities to develop highly targeted therapies. One such vulnerability arises from the co-deletion of the methylthioadenosine phosphorylase (MTAP) gene with the CDKN2A tumor suppressor in approximately 15% of all cancers. This event creates a dependency on the enzyme methionine adenosyltransferase 2A (MAT2A). AGI-24512, a potent and selective allosteric inhibitor of MAT2A, leverages this dependency to induce synthetic lethality in MTAP-deleted cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its preclinical efficacy.

Introduction: The Principle of Synthetic Lethality and the MTAP-MAT2A Axis

Synthetic lethality occurs when the simultaneous loss of two genes results in cell death, while the loss of either gene alone does not. In the context of cancer, this principle can be exploited by targeting a gene that is essential for the survival of cancer cells harboring a specific mutation (e.g., the loss of a tumor suppressor gene), but which is non-essential for normal cells.

The deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor CDKN2A, creates a unique metabolic vulnerability in cancer cells. MTAP is a key enzyme in the methionine salvage pathway, and its absence leads to the accumulation of its substrate, methylthioadenosine (MTA). While not directly cytotoxic, the elevated levels of MTA competitively inhibit the enzyme protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 makes cancer cells exquisitely dependent on the primary pathway for S-adenosylmethionine (SAM) synthesis, which is catalyzed by MAT2A. SAM is the universal methyl donor for a vast array of cellular processes, including the PRMT5-mediated methylation of proteins and RNA.

This compound is a small molecule inhibitor that targets MAT2A, thereby disrupting SAM production. In MTAP-deleted cancer cells, the combination of MTA-induced partial PRMT5 inhibition and this compound-mediated reduction in SAM levels leads to a profound suppression of PRMT5 activity. This triggers a cascade of downstream events, including aberrant mRNA splicing, DNA damage, and ultimately, apoptotic cell death, thus demonstrating a potent synthetic lethal effect.

Mechanism of Action of this compound

This compound is an allosteric inhibitor of MAT2A, meaning it binds to a site on the enzyme distinct from the active site. This non-competitive inhibition with respect to ATP and L-methionine leads to a conformational change in the enzyme that hinders the release of the product, SAM.[1][2] The resulting decrease in intracellular SAM levels has profound consequences, particularly in the context of MTAP-deleted cells.

The key steps in the synthetic lethal mechanism of this compound are:

-

Inhibition of MAT2A: this compound potently and selectively inhibits MAT2A, leading to a dose-dependent decrease in intracellular SAM concentrations.[3]

-

Synergistic Inhibition of PRMT5: In MTAP-deleted cells, the accumulated MTA already partially inhibits PRMT5. The this compound-induced reduction in SAM, the methyl-donor substrate for PRMT5, further cripples the enzyme's activity.

-

Disruption of mRNA Splicing: PRMT5 plays a critical role in the methylation of components of the spliceosome. Reduced PRMT5 activity leads to widespread defects in mRNA splicing.

-

Induction of DNA Damage: The precise mechanism is under continued investigation, but the disruption of normal cellular processes, including splicing, is thought to lead to the formation of R-loops and subsequent DNA damage, as evidenced by the increase in γH2AX-positive cells.[3][4]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage and other cellular stresses triggers cell cycle arrest and apoptosis, leading to the selective killing of MTAP-deleted cancer cells.

The signaling pathway illustrating the synthetic lethality of this compound is depicted in the following diagram:

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics.

Table 1: In Vitro Potency of this compound

| Target/Process | Cell Line | IC50 | Reference |

| MAT2A Enzyme Activity | - | 8 nM | [3][4] |

| PRMT5-mediated SDMA Marks | MTAP-/- cells | 95 nM | [3] |

| SAM Levels | HCT116 MTAP-null | 100 nM | [3] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | MTAP Status | Incubation Time | IC50 | Reference |

| HCT116 | Deleted | 96 hours | 100 nM | [3] |

| HCT116 | Wild-type | - | No significant impact | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture of HCT116 Isogenic Cell Lines

-

Cell Lines: HCT116 MTAP wild-type (WT) and HCT116 MTAP-deleted (-/-) human colorectal carcinoma cell lines.

-

Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cultures reach 70-90% confluency, they are rinsed with Phosphate-Buffered Saline (PBS), detached using 0.25% Trypsin-EDTA, and re-plated at a suitable dilution (e.g., 1:5).

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: HCT116 MTAP WT and -/- cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound (e.g., 0-1 µM) for 96 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

DNA Damage Analysis (γH2AX Staining)

This protocol describes the immunofluorescent staining of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.

-

Cell Culture and Treatment: HCT116 MTAP-/- cells are grown on coverslips and treated with this compound at a concentration known to induce a response (e.g., 100 nM) for a specified time (e.g., 48 hours).

-

Fixation: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific antibody binding is blocked by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.

-

Imaging and Analysis: Images are acquired using a fluorescence microscope, and the percentage of γH2AX-positive cells or the fluorescence intensity per nucleus is quantified.

PRMT5 Activity Assay

This assay measures the enzymatic activity of PRMT5 by detecting the production of S-adenosylhomocysteine (SAH), the by-product of the methylation reaction.

-

Principle: A competitive fluorescence polarization or TR-FRET-based assay is commonly used, where the generated SAH displaces a fluorescently labeled SAH tracer from an SAH-binding antibody or aptamer, leading to a change in the fluorescence signal.

-

Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, MgCl2, DTT, and a PRMT5 substrate (e.g., Histone H2A).

-

Enzyme and Inhibitor: Recombinant PRMT5/MEP50 complex is added to the reaction mixture with or without this compound (to assess its indirect effect on PRMT5 activity in the presence of MTA).

-

Initiation: The reaction is initiated by the addition of SAM.

-

Detection: After a defined incubation period, a detection reagent containing the fluorescent SAH tracer and the binding partner is added.

-

Measurement: The fluorescence polarization or TR-FRET signal is measured using a plate reader.

-

Data Analysis: The signal is converted to the amount of SAH produced, and the inhibitory effect of this compound on PRMT5 activity is determined.

Conclusion and Future Directions

This compound exemplifies a precision medicine approach, effectively targeting a specific vulnerability in MTAP-deleted cancers. Its mechanism of action, centered on the synergistic inhibition of PRMT5 through MAT2A blockade, highlights the intricate interplay of cellular metabolism and epigenetic regulation. The preclinical data strongly support the synthetic lethal interaction between MAT2A inhibition and MTAP deletion.

While this compound itself has shown poor oral bioavailability, the insights gained from its study have been instrumental in the development of orally available MAT2A inhibitors like AG-270, which have advanced into clinical trials.[6][7] Future research will likely focus on further elucidating the downstream consequences of PRMT5 inhibition, identifying biomarkers of response and resistance, and exploring rational combination strategies to enhance the efficacy of MAT2A inhibitors in the clinic. The synthetic lethal approach targeting the MTAP-MAT2A axis holds significant promise for the treatment of a substantial fraction of human cancers.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

AGI-24512: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-24512 is a potent and selective small-molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins. In the context of oncology, particularly in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the MAT2A-SAM axis has emerged as a critical metabolic vulnerability. This guide provides an in-depth overview of the pharmacological properties of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental evaluation.

Core Pharmacological Properties

This compound is an allosteric, noncompetitive inhibitor of MAT2A.[1] Its binding to an allosteric site on the MAT2A enzyme complex is understood to trap the product, SAM, within the active site, thereby inhibiting its release and subsequent utilization in cellular processes.[2] This mode of action leads to a significant reduction in intracellular SAM levels.[3]

The therapeutic potential of this compound is particularly pronounced in cancers harboring a homozygous deletion of the MTAP gene. MTAP is a key enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA), which in turn partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This renders MTAP-deleted cancer cells highly dependent on the MAT2A-driven de novo synthesis of SAM to maintain sufficient PRMT5 activity for essential cellular functions like mRNA splicing. By potently inhibiting MAT2A, this compound creates a synthetic lethal scenario in these cancer cells.[4]

Despite its potent in vitro activity, preclinical studies have indicated that this compound has poor oral absorption and a short half-life in rats, which has led to the development of next-generation MAT2A inhibitors with improved pharmacokinetic profiles.[1][5]

Quantitative Pharmacological Data

The following tables summarize the key in vitro activities of this compound.

| Parameter | Value (nM) | Cell Line/System | Reference |

| Enzymatic Activity | |||

| MAT2A IC50 | 8 | Biochemical Assay | [3][6] |

| Cellular Activity | |||

| Anti-proliferative IC50 | 100 | HCT116 (MTAP-/-) | [3] |

| SAM Level Reduction IC50 | 100 | HCT116 (MTAP-/-) | [3] |

| PRMT5 SDMA Marks IC50 | 95 | HCT116 (MTAP-/-) | [3] |

IC50: Half-maximal inhibitory concentration. SDMA: Symmetric dimethylarginine.

| Parameter | Observation | Species | Reference |

| Pharmacokinetics | |||

| Oral Absorption | Poor | Rat | [1][5] |

| Half-life | Short | Rat | [1][5] |

| Human Liver Microsomal Stability | Poor (Extraction Ratio: 0.72) | Human | [2] |

Signaling Pathways and Experimental Workflows

MAT2A Signaling Pathway in MTAP-Deleted Cancer

The diagram below illustrates the central role of MAT2A in the methionine cycle and its synthetic lethal interaction with MTAP deletion. Inhibition of MAT2A by this compound leads to a cascade of downstream effects, ultimately resulting in cancer cell death.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical experimental workflow for characterizing the pharmacological properties of a MAT2A inhibitor like this compound.

Experimental Protocols

MAT2A Enzymatic Inhibition Assay

This protocol is adapted from commercially available colorimetric MAT2A inhibitor screening assay kits.

Objective: To determine the in vitro inhibitory activity of this compound against the MAT2A enzyme.

Materials:

-

Recombinant human MAT2A enzyme

-

ATP

-

L-Methionine

-

Assay buffer (e.g., 50 mM Tris, 50 mM KCl, 10 mM MgCl2, pH 8.0)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.

-

Add the MAT2A enzyme to all wells except the "no enzyme" control wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the amount of inorganic phosphate generated (a byproduct of the reaction) by adding the phosphate detection reagent.

-

Incubate for an additional 15-20 minutes at room temperature for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vitro Cell Proliferation Assay

This protocol describes a general method for assessing the anti-proliferative effects of this compound on cancer cell lines.

Objective: To determine the IC50 value of this compound for cell growth inhibition in MTAP-deleted versus MTAP-wildtype cancer cells.

Materials:

-

HCT116 MTAP-/- and HCT116 MTAP+/+ (wildtype) cell lines

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Microplate reader

Procedure:

-

Seed the HCT116 MTAP-/- and MTAP+/+ cells in separate 96-well plates at an appropriate density (e.g., 1,000-5,000 cells per well) and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).

-

Incubate the plates for 96 hours in a humidified incubator at 37°C with 5% CO2.

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or luminescence signal generation.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percent of viable cells for each treatment condition relative to the vehicle control and determine the IC50 values for both cell lines.

In Vivo Xenograft Study

This protocol is a representative example for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Objective: To assess the anti-tumor activity of this compound in an MTAP-deleted cancer xenograft model.

Materials:

-

Athymic nude mice (e.g., NU/NU)

-

HCT116 MTAP-/- cells

-

Matrigel

-

This compound

-

Vehicle for in vivo administration (e.g., 0.5% methylcellulose in water)

-

Dosing equipment (e.g., oral gavage needles)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant HCT116 MTAP-/- cells (e.g., 5 x 10^6 cells in a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the this compound formulation in the vehicle at the desired concentration for dosing.

-

Administer this compound or vehicle to the respective groups of mice via the chosen route (e.g., oral gavage) at a specified dose and schedule (e.g., once or twice daily).

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (Length x Width²) / 2).

-

Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.

-

Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis like SAM or SDMA levels).

-

Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of this compound.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of MAT2A inhibition, particularly in the context of MTAP-deleted cancers. Its well-characterized in vitro potency and specific mechanism of action provide a solid foundation for further studies into the role of methionine metabolism in cancer. While its pharmacokinetic properties may limit its direct clinical application, the insights gained from this compound have been instrumental in the development of next-generation, orally bioavailable MAT2A inhibitors that are currently undergoing clinical investigation. This guide provides a comprehensive technical overview to support researchers in the design and execution of studies involving this important pharmacological agent.

References

Initial Studies on the Anti-proliferative Effects of AGI-24512: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies on AGI-24512, a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). The focus of this document is on the compound's anti-proliferative effects, its mechanism of action, and the experimental methodologies used to elucidate its activity, particularly in the context of MTAP-deleted cancers.

Executive Summary

This compound is an inhibitor of MAT2A with a half-maximal inhibitory concentration (IC50) of 8 nM.[1] It has demonstrated selective anti-proliferative activity against cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3][4] This synthetic lethal approach is based on the discovery that MTAP-deleted cancer cells have an increased dependency on MAT2A.[4][5] The mechanism of action involves the reduction of intracellular S-adenosylmethionine (SAM) levels, which subsequently inhibits the function of protein arginine methyltransferase 5 (PRMT5).[2][4] This disruption of the MAT2A-SAM-PRMT5 axis leads to impaired mRNA splicing, induction of DNA damage, and ultimately, inhibition of cancer cell growth.[2][6] While a potent in vitro tool, this compound exhibited poor oral absorption and a short half-life in animal models, which led to the development of the optimized, clinical-stage inhibitor, AG-270.[2][7]

Quantitative Data Summary

The following tables summarize the key in vitro potency and cellular activity metrics for this compound from initial studies.

Table 1: In Vitro Enzymatic and Cellular Potency of this compound

| Target/Process | Cell Line/System | IC50 Value | Reference |

| MAT2A Enzymatic Activity | Biochemical Assay | 8 nM | [1][3][8] |

| Cell Proliferation | HCT116 (MTAP-deleted) | ~100 nM | [3][4] |

| SAM Level Reduction | HCT116 (MTAP-null) | 100 nM | [3][8] |

| PRMT5-mediated SDMA Marks | HCT116 (MTAP-/-) | 95 nM | [3] |

Signaling Pathway and Mechanism of Action

This compound functions as an allosteric, noncompetitive inhibitor of MAT2A with respect to its substrates, ATP and L-methionine.[8] It binds to a pocket on the MAT2A enzyme, distinct from the active site, and functions by trapping the reaction product, SAM, preventing its release.[8][9] This leads to a dose-dependent decrease in the intracellular concentration of SAM, the universal methyl donor.[3][8]

In MTAP-deleted cancers, the accumulation of the metabolite methylthioadenosine (MTA) makes cells particularly vulnerable to SAM depletion. The reduction in SAM levels directly impacts the activity of PRMT5, a key enzyme involved in post-translational modification and mRNA splicing.[2][4] Inhibition of PRMT5 leads to defects in the splicing of specific mRNAs, induction of R-loops, and significant DNA damage, evidenced by the increase in γH2AX, a marker of DNA double-strand breaks.[1][3] This cascade of events culminates in mitotic defects and a potent anti-proliferative effect.[6]

Figure 1. this compound mechanism of action and downstream effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following sections describe the core experimental protocols used in the evaluation of this compound's anti-proliferative effects.

Cell Proliferation Assay

This assay is used to determine the inhibitory effect of this compound on the growth of cancer cell lines over time.

Protocol:

-

Cell Seeding: HCT116 MTAP-wildtype and MTAP-deleted cells are seeded into 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Preparation: this compound is serially diluted in DMSO to create a range of stock concentrations. These are then further diluted in cell culture medium to achieve the final desired treatment concentrations (e.g., 0-1 µM), ensuring the final DMSO concentration is ≤ 0.1%.

-

Treatment: The culture medium is removed from the wells and replaced with medium containing the various concentrations of this compound or vehicle control (DMSO).

-

Incubation: The plates are incubated for a period of 96 hours.

-

Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega) or resazurin-based assays. The luminescence or fluorescence signal, which is proportional to the number of viable cells, is read using a plate reader.

-

Data Analysis: The data is normalized to the vehicle-treated control wells. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Figure 2. Workflow for a typical cell proliferation assay.

Intracellular SAM Level Quantification by LC-MS/MS

This method provides a direct measurement of the target engagement of this compound by quantifying its effect on intracellular SAM levels.

Protocol:

-

Cell Culture and Treatment: HCT116 MTAP-null cells are cultured in 6-well plates and treated with varying concentrations of this compound for a specified time, typically 72 hours.[3]

-

Metabolite Extraction:

-

Cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Metabolites are extracted by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cell monolayer.

-

The plates are incubated at -80°C for 15 minutes.

-

Cells are scraped and the lysate is collected into microcentrifuge tubes.

-

-

Sample Preparation:

-

The lysates are centrifuged at high speed (e.g., >13,000 x g) at 4°C to pellet protein and cell debris.

-

The supernatant containing the metabolites is transferred to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Samples are analyzed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic separation is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column.

-

The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for SAM.

-

-

Data Analysis: The peak area for SAM in each sample is integrated. A standard curve is generated using known concentrations of SAM to quantify the absolute levels. The IC50 for SAM reduction is calculated from the dose-response data.

DNA Damage (γH2AX) Immunofluorescence Assay

This assay visualizes and quantifies the induction of DNA double-strand breaks following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: HCT116 MTAP-/- cells are grown on glass coverslips in a multi-well plate and treated with this compound or a vehicle control.

-

Fixation and Permeabilization:

-

After treatment, cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes at room temperature.

-

Cells are then permeabilized with a solution of 0.25% Triton X-100 in PBS to allow antibody access to intracellular targets.

-

-

Blocking and Antibody Incubation:

-

Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour.

-